![molecular formula C19H16ClN5O2S B2846099 N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 900010-44-8](/img/structure/B2846099.png)
N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Docking Studies
- Anticancer and Antimicrobial Applications : A study presented the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compound 6(d), sharing a core structural similarity with the queried compound, showed the highest potency. Additionally, these compounds exhibited significant in vitro antibacterial and antifungal activities. Molecular docking studies further supported their potential use in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).
Molecular Interaction and Antagonistic Activity
- Cannabinoid Receptor Antagonism : Another study investigated the molecular interaction of a structurally similar compound, acting as a potent and selective antagonist for the CB1 cannabinoid receptor. The research provided insights into the conformational analysis and developed unified pharmacophore models, which could have implications for understanding the antagonist activity and its potential therapeutic applications (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).
Structural and Optical Characteristics
- Junction Characteristics of Derivatives : Research on pyrazolo pyridine derivatives, closely related to the queried compound, has been conducted to understand their thermal, structural, optical, and diode characteristics. This work highlights the potential application of these compounds in electronic devices and sensors due to their unique physical properties (Zedan, El ‐ Taweel, El ‐ Menyawy, 2020).
Antimicrobial Activities
- Novel Scaffolds for Antimicrobial Activities : A paper focused on the synthesis of a novel series of spiro compounds with biologically active sulfonamide and derivatives showing potent antimicrobial activity. This research indicates the potential of such compounds, including structures similar to the queried compound, in developing new antimicrobial agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, M. Zaki, 2016).
Photophysical and Photochemical Properties
- Photophysics of Heteroanalogues : The photophysical and photochemical properties of symmetric 2,6-di(arylvinyl) derivatives of pyridine, related to the queried compound, were explored. The study discusses the effects of intramolecular hydrogen bonds on the S1 state's properties, potentially useful in the development of materials for optical applications (L. Giglio, U. Mazzucato, G. Musumarra, A. Spalletti, 2000).
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c20-12-4-6-14(7-5-12)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-13-3-1-2-8-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYASNNYKJCYXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)
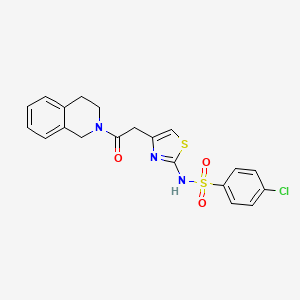
![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2846025.png)
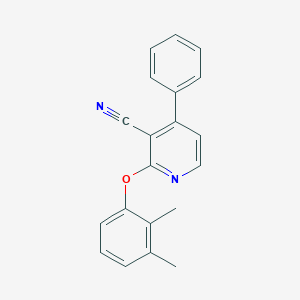
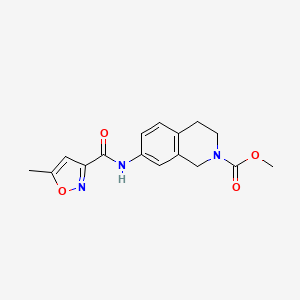
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)
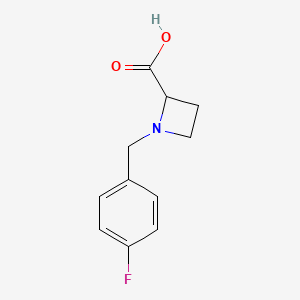

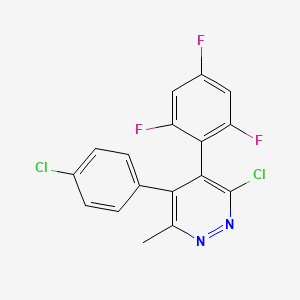
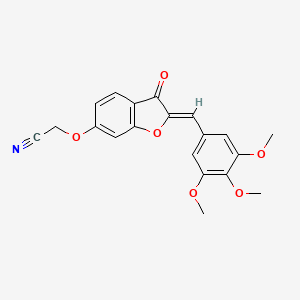
![1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2846038.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)